![molecular formula C20H18ClN3O3S B2431600 3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-88-9](/img/no-structure.png)

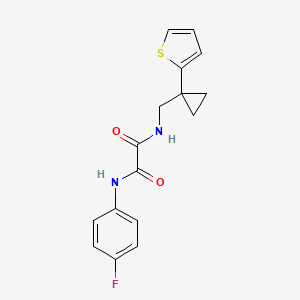

3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

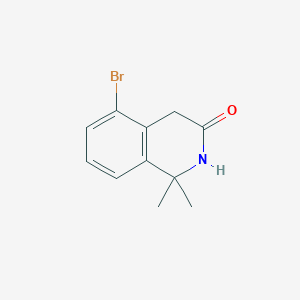

The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a morpholine ring, and a quinazolinone ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of such a compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, enamines can react with acid halides to form 1,3-diketones and α, β-unsaturated Michael acceptors to form 1,5-dicarbonyls .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. For example, the presence of polar functional groups could influence its solubility, while the presence of aromatic rings could influence its stability .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Approaches : Kut, Onysko, and Lendel (2020) explored the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one, demonstrating regioselective reactions with halogens and other compounds (Kut, Onysko, & Lendel, 2020).

- Characterization and Optimization : Noolvi and Patel (2013) focused on the synthesis, characterization, and method optimization of quinazoline derivatives, including those similar to the compound , for anticancer activity (Noolvi & Patel, 2013).

- Molecular Modifications : Maarouf, El‐Bendary, and Goda (2004) synthesized various quinazolin‐4(3H)‐one derivatives and studied their chemical properties, indicating the versatility of these compounds (Maarouf, El‐Bendary, & Goda, 2004).

Biological Activities

- Antihistamine Potential : Alagarsamy, Narendhar, Sulthana, and Solomon (2014) synthesized novel quinazolin-4(3H)-one derivatives and evaluated their antihistamine activities, showing significant potential in this area (Alagarsamy et al., 2014).

- Diuretic Activity : Research by Eisa, El-Ashmawy, Tayel, El-Magd, and El-kashef (1996) on quinazoline derivatives, which include similar structural features, demonstrated potential diuretic activity (Eisa et al., 1996).

Medical Imaging

- Positron Emission Tomography : Holt, Ravert, Dannals, and Pomper (2006) synthesized [11C]gefitinib, a compound structurally related to quinazolin-4-one, for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography (Holt et al., 2006).

Enzyme Inhibition

- Chymase Inhibition : Fukami, Imajo, Ito, Kakutani, Shibata, Sumida, Tanaka, Niwata, Saitoh, Kiso, Miyazaki, Okunishi, Urata, Arakawa (2000) developed 3-phenylsulfonylquinazoline-2,4-dione derivatives to inhibit human heart chymase, an enzyme involved in cardiovascular diseases (Fukami et al., 2000).

Antimicrobial Properties

- Antimicrobial Activity : Kapoor, Nabi, Gupta, and Gupta (2017) synthesized quinazolinone peptide derivatives and evaluated their antimicrobial potential, demonstrating effectiveness against various bacteria (Kapoor, Nabi, Gupta, & Gupta, 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one involves the condensation of 4-chlorobenzylamine with 2-thioxo-2,3-dihydro-1H-quinazolin-4-one, followed by the addition of morpholine-4-carbonyl chloride to the resulting intermediate. The final product is obtained by the addition of sulfur to the intermediate.", "Starting Materials": [ "4-chlorobenzylamine", "2-thioxo-2,3-dihydro-1H-quinazolin-4-one", "morpholine-4-carbonyl chloride", "sulfur" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 2-thioxo-2,3-dihydro-1H-quinazolin-4-one in the presence of a suitable base to form 3-[(4-chlorophenyl)methyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one intermediate.", "Step 2: Addition of morpholine-4-carbonyl chloride to the intermediate obtained in step 1 in the presence of a suitable base to form 3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one intermediate.", "Step 3: Addition of sulfur to the intermediate obtained in step 2 in the presence of a suitable base to form the final product, 3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

Numéro CAS |

422528-88-9 |

Nom du produit |

3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |

Formule moléculaire |

C20H18ClN3O3S |

Poids moléculaire |

415.89 |

Nom IUPAC |

3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C20H18ClN3O3S/c21-15-4-1-13(2-5-15)12-24-19(26)16-6-3-14(11-17(16)22-20(24)28)18(25)23-7-9-27-10-8-23/h1-6,11H,7-10,12H2,(H,22,28) |

Clé InChI |

QUEIRHIOGNCFQY-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]formamido}propanamide](/img/structure/B2431517.png)

![3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2431522.png)

![N-mesityl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2431523.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2431526.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2431528.png)

![2,4-Dimethyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431533.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2431536.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2431538.png)